molecular formula C19H20N2O4 B3052965 N(2),N(5)-dibenzoyl-L-ornithine CAS No. 495-46-5

N(2),N(5)-dibenzoyl-L-ornithine

Cat. No.: B3052965
CAS No.: 495-46-5
M. Wt: 340.4 g/mol
InChI Key: NTRBNFOLBJWRAO-INIZCTEOSA-N
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Description

N(2),N(5)-dibenzoyl-L-ornithine is a derivative of the amino acid L-ornithine, where two benzoyl groups are attached to the nitrogen atoms at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2),N(5)-dibenzoyl-L-ornithine typically involves the protection of the amino groups of L-ornithine followed by benzoylation. One common method is to first protect the amino groups using a suitable protecting group such as a carbamate. The protected L-ornithine is then reacted with benzoyl chloride in the presence of a base like triethylamine to introduce the benzoyl groups. Finally, the protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N(2),N(5)-dibenzoyl-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The benzoyl groups can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the benzoyl groups, yielding L-ornithine.

    Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: L-ornithine.

    Substitution: N(2),N(5)-diacyl-L-ornithine derivatives.

Scientific Research Applications

N(2),N(5)-dibenzoyl-L-ornithine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N(2),N(5)-dibenzoyl-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N(2),N(5)-diacetyl-L-ornithine: Similar structure but with acetyl groups instead of benzoyl groups.

    N(2),N(5)-dibenzoyl-L-lysine: Similar structure but with lysine instead of ornithine.

Uniqueness

N(2),N(5)-dibenzoyl-L-ornithine is unique due to the presence of benzoyl groups, which can confer distinct chemical and biological properties compared to other acyl derivatives. These properties can include increased hydrophobicity, altered binding affinity to molecular targets, and potential therapeutic effects.

Properties

IUPAC Name

(2S)-2,5-dibenzamidopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17(14-8-3-1-4-9-14)20-13-7-12-16(19(24)25)21-18(23)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,20,22)(H,21,23)(H,24,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRBNFOLBJWRAO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964240
Record name N~2~,N~5~-Bis[hydroxy(phenyl)methylidene]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-46-5
Record name N2,N5-Dibenzoyl-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~5~-Bis[hydroxy(phenyl)methylidene]ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N5-DIBENZOYL-L-ORNITHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59MHZ6HT3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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